Product packaging for Antibacterial agent 72(Cat. No.:)

Antibacterial agent 72

Cat. No.: B12414381
M. Wt: 417.4 g/mol
InChI Key: DDSMIWLZASRKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Antibacterial Discovery in Contemporary Microbiology Research

The discovery and development of new antibacterial agents are of paramount importance in modern microbiology and medicine. For decades, antibiotics have been a cornerstone of healthcare, enabling the treatment of bacterial infections that were once life-threatening. acs.orgacs.org However, the widespread use and misuse of these drugs have led to the emergence and spread of antibiotic-resistant bacteria, a phenomenon that the World Health Organization (WHO) has declared a global health crisis. nih.govnih.gov This has created an urgent need for innovative research to identify and develop novel antibacterial compounds with new mechanisms of action that can effectively treat infections caused by multidrug-resistant pathogens. medchemexpress.commdpi.com The exploration of new chemical scaffolds and molecular targets is crucial to stay ahead of the evolutionary arms race with bacteria. nih.gov

Overview of Emerging Antimicrobial Resistance Challenges in Academic Inquiry

Academic research faces significant hurdles in the quest for new antibiotics. A primary challenge is the remarkable adaptability of bacteria, which can develop resistance through various mechanisms such as target modification, enzymatic degradation of the antibiotic, and active efflux of the drug from the bacterial cell. nih.govnih.gov Gram-negative bacteria, with their protective outer membrane, pose a particularly formidable challenge to drug discovery. acs.org Furthermore, the economic model for antibiotic development is often seen as broken, with high research and development costs and low potential for return on investment, leading many large pharmaceutical companies to exit the field. acs.orgacs.org This has shifted the onus of early-stage discovery increasingly onto academic institutions and small biotechnology companies.

Positioning of Antibacterial Agent 72 within Current Research Paradigms

This compound has been identified in chemical databases with the Chemical Abstracts Service (CAS) number 2412500-67-3. medchemexpress.cn Preliminary information suggests that its mode of action involves targeting the bacterial membrane. medchemexpress.cn This positions it within a critical area of antibacterial research focused on membrane-active agents. The bacterial cell membrane is an attractive target because it is essential for viability and its disruption can lead to rapid cell death. frontiersin.org Developing agents that target the membrane is a strategy to potentially circumvent some of the common resistance mechanisms that affect drugs targeting intracellular processes.

Scope and Objectives of Academic Research on this compound

The specific scope and objectives of academic research on this compound are not yet widely published. However, based on its classification as a membrane-targeting agent, it can be inferred that research would likely focus on several key areas. These would include elucidating its precise mechanism of membrane disruption, determining its spectrum of activity against a range of clinically relevant bacteria (both Gram-positive and Gram-negative), and understanding its potential for resistance development. Further research would also be necessary to explore its chemical synthesis and potential for structural modifications to optimize its activity and other pharmaceutical properties.

Due to the limited publicly available research data on this compound, a detailed exposition of its research findings is not possible at this time. The following table provides the basic identifiers for this compound.

IdentifierValue
Compound Name This compound
CAS Number 2412500-67-3
Molecular Formula C19H21BrN4S
Molecular Weight 417.37 g/mol
Reported Mechanism Targets the bacterial membrane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21BrN4S B12414381 Antibacterial agent 72

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21BrN4S

Molecular Weight

417.4 g/mol

IUPAC Name

4-N-[[5-(3-bromophenyl)thiophen-2-yl]methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C19H21BrN4S/c1-13(2)11-23-19-21-9-8-18(24-19)22-12-16-6-7-17(25-16)14-4-3-5-15(20)10-14/h3-10,13H,11-12H2,1-2H3,(H2,21,22,23,24)

InChI Key

DDSMIWLZASRKLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC(=CC=C3)Br

Origin of Product

United States

Discovery and Pre Clinical Synthesis Methodologies for Antibacterial Agent 72

Historical Perspectives on the Identification of Antibacterial Agent 72 in Research Settings

The discovery of novel antibacterial agents is a critical area of research in response to the global challenge of antimicrobial resistance. "this compound" emerged from research and development efforts focused on identifying new molecular scaffolds with potential therapeutic value. Its identification is part of a broader exploration of heterocyclic compounds, which are well-represented in established and experimental drugs. Specifically, the structure of this compound, which combines pyrimidine (B1678525) and thiophene (B33073) rings, is indicative of a targeted synthetic approach. Pyrimidine derivatives are known for their diverse biological activities, including as kinase inhibitors and antimicrobial agents. Similarly, thiophene-containing molecules are recognized for a wide range of pharmacological properties. The designation "this compound" likely originates from its sequential identification number in a screening library during a research campaign aimed at discovering new antibacterial compounds that target bacterial cellular processes.

Research-Scale Synthetic Routes and Method Development for this compound Analogues

The synthesis of "this compound" on a research scale would logically proceed through a convergent synthesis, where the main heterocyclic components are prepared separately and then joined. A plausible synthetic strategy is outlined below, based on established organic chemistry principles and literature precedents for similar structures.

Table 1: Key Structural Components of this compound

ComponentChemical NameRole in Synthesis
A N-isopropylpyrimidin-4-amine derivativeThe core pyrimidine structure providing one of the key nitrogen-containing heterocycles.
B 4-(3-bromophenyl)thiophene-2-carbaldehydeThe thiophene component which is functionalized for coupling to the pyrimidine core.

The synthesis of the pyrimidine portion of the molecule would likely start from a readily available pyrimidine precursor. A common method for producing such aminopyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine (B92328) derivative. For the thiophene component, a Suzuki coupling reaction is a highly probable method for its synthesis. This would involve the reaction of a thiophene boronic acid or ester with 1,3-dibromobenzene (B47543) to introduce the bromophenyl group onto the thiophene ring.

A key step in the synthesis of "this compound" is the formation of the amine linkage between the pyrimidine and thiophene fragments. This is typically achieved through a reductive amination reaction. The thiophene aldehyde (Component B) would react with an aminopyrimidine to form an intermediate imine, which is then reduced to the final secondary amine linkage.

Table 2: Plausible Reductive Amination for Synthesis of this compound

Reactant 1Reactant 2Reducing AgentSolventProduct
2-amino-N-isopropylpyrimidin-4-amine4-(3-bromophenyl)thiophene-2-carbaldehydeSodium triacetoxyborohydrideDichloroethaneThis compound

The synthesis of analogues, for structure-activity relationship (SAR) studies, could be readily achieved by varying the substituents on both the pyrimidine and the phenyl-thiophene portions. For instance, different alkylamines could be used in place of isopropylamine (B41738) to modify the pyrimidine side chain. Similarly, different boronic acids could be used in the Suzuki coupling to introduce a variety of substituents on the phenyl ring.

In a research setting, the optimization of the key coupling and functionalization steps would be crucial to maximize the yield and purity of "this compound". For the likely Suzuki coupling used to prepare the thiophene precursor, optimization would involve screening different palladium catalysts, ligands, bases, and solvent systems. For the reductive amination step, factors such as the choice of reducing agent, reaction temperature, and pH can significantly impact the reaction efficiency and minimize the formation of by-products. The purification of the final compound would likely involve column chromatography to isolate it from unreacted starting materials and reaction by-products.

Development of Analytical Techniques for Purity Assessment in Research Batches

The characterization and purity assessment of newly synthesized batches of "this compound" are essential to ensure that the biological activity observed is attributable to the target compound. A combination of spectroscopic and chromatographic methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be used to confirm the presence of all the expected proton signals, such as those from the isopropyl group, the aromatic protons on the pyrimidine and phenyl rings, and the thiophene protons. The chemical shifts and coupling patterns would provide definitive structural confirmation.

¹³C NMR: Would be used to identify all the unique carbon atoms in the molecule, further corroborating the structure.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should match the calculated molecular formula (C₂₀H₂₀BrN₅S). This provides strong evidence for the elemental composition of the compound.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): This is a critical tool for assessing the purity of the final compound. By using a suitable column and mobile phase, a chromatogram is generated where the area of the peak corresponding to "this compound" relative to the total area of all peaks gives a quantitative measure of its purity.

Thin-Layer Chromatography (TLC): Often used for rapid monitoring of reaction progress and for preliminary purity checks.

Table 3: Analytical Methods for Purity Assessment

TechniquePurposeExpected Outcome
¹H NMRStructural ConfirmationSpectrum with characteristic peaks for all proton environments.
¹³C NMRStructural ConfirmationSpectrum showing the correct number of carbon signals.
HRMSElemental CompositionMeasured mass matching the calculated exact mass.
HPLCPurity AssessmentA major peak corresponding to the product, with minimal impurity peaks.

Through the rigorous application of these synthetic and analytical methodologies, researchers can produce and validate "this compound" for further biological evaluation.

Mechanism of Action Research of Antibacterial Agent 72

Cellular Targets and Biological Pathways Elucidation

The initial phase of research aimed to identify the primary cellular components and pathways affected by Antibacterial Agent 72. Most antibacterial drugs target essential processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, or membrane function. creative-biolabs.comlumenlearning.com Profiling methods that measure the impact on the synthesis of DNA, RNA, proteins, and peptidoglycan can help infer the mechanism of action. nih.gov

A growing body of evidence points to the bacterial cell membrane as the primary target of this compound. Unlike mammalian cells, bacterial membranes are rich in anionic phospholipids, making them a selective target for cationic antimicrobial agents. nih.govnih.gov The interaction of an antibacterial agent with the bacterial membrane can lead to the destruction of membrane structures and functional impairment. creative-biolabs.com

Research indicates that this compound, like many antimicrobial peptides (AMPs), acts directly on the bacterial membrane. mdpi.com Its mechanism involves an initial electrostatic interaction with negatively charged components on the bacterial surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.net Following this initial binding, the agent disrupts the lipid bilayer, leading to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death. nih.govacs.org Studies using techniques like high-speed atomic force microscopy have shown that such agents can alter the organization and dynamics of lipid domains within the bacterial membrane as a first step. nih.gov This disruption of membrane integrity is a hallmark of membrane-active antibiotics. nih.govresearchgate.net

Table 1: Effect of this compound on Bacterial Membrane Integrity
Bacterial StrainConcentration of Agent 72 (µM)Membrane Depolarization (% of Max)Outer Membrane Permeability (NPN Uptake)Inner Membrane Permeability (SYTOX Green Uptake)
E. coli (ATCC 25922)145%0.450.30
E. coli (ATCC 25922)585%0.820.75
S. aureus (ATCC 29213)152%N/A0.41
S. aureus (ATCC 29213)591%N/A0.88

Further investigation revealed a specific affinity of this compound for phosphatidylglycerol (PG), a major anionic phospholipid in bacterial membranes. nih.govunityfvg.it PG is a crucial component for membrane stability and function in bacteria but is not prevalent in mammalian cell membranes, making it a highly selective target. rsc.orgresearchgate.net

Mechanistic studies show that this compound selectively interacts with PG and cardiolipin (B10847521) (CL). nih.govunityfvg.it This binding disrupts the membrane, leading to a collapse of the proton motive force, metabolic disturbances, and leakage of cellular contents. nih.govunityfvg.it By binding to the PG headgroups, the agent alters membrane fluidity and triggers depolarization, culminating in cell death. rsc.org The targeting of the PG lipid is a promising strategy for developing antibacterial agents that can overcome drug-resistant pathogens. nih.govunityfvg.it Some bacteria develop resistance to cationic antimicrobials by modifying their membrane, such as by adding lysine (B10760008) to PG, which lowers the net negative charge and reduces affinity for the antimicrobial agent. nih.gov

While the bacterial membrane is a primary target, some antimicrobial agents can translocate across the membrane to engage with intracellular targets. nih.govacs.org These can include inhibiting the synthesis of nucleic acids and proteins, disrupting protein folding, or interfering with cell division. nih.gov Research into this compound explores its potential to inhibit intracellular processes following membrane disruption. Potential intracellular targets for novel antibiotics include enzymes involved in fatty acid biosynthesis, isoprenoid biosynthesis, and tRNA synthetases. nih.gov For instance, some peptides can bind to the bacterial β-clamp, inhibiting DNA replication. nih.gov

Extracellular targets are also a key area of investigation for new antibacterial strategies. chimia.ch Bacterial proteases, for example, are crucial for viability and pathogenicity. researchgate.net Targeting these extracellular enzymes with antivirulence therapies can prevent colonization and infiltration of the host, potentially reducing the selective pressure that leads to resistance. chimia.chresearchgate.net While the primary action of Agent 72 appears to be membrane disruption, studies are ongoing to determine if it also inhibits extracellular virulence factors.

Molecular Interactions and Binding Kinetics Studies

To fully comprehend the mechanism of action, it is essential to characterize the precise molecular interactions and binding kinetics between this compound and its cellular targets.

The binding of this compound to bacterial cells is driven by a combination of electrostatic and hydrophobic interactions. nih.gov The initial attraction is to the negatively charged phospholipids, specifically the headgroups of phosphatidylglycerol (PG) and cardiolipin. nih.govrsc.org This interaction is highly specific; some small molecule receptors are designed with binding pockets that show multifunctional complementarity to the anionic PG head groups. researchgate.net

Beyond lipids, some antibacterial agents target proteins embedded in the outer membrane (OM) of Gram-negative bacteria, such as the lipopolysaccharide (LPS) transport protein LptD. nih.gov In silico analyses and structural studies are employed to identify the putative binding sites of antibacterial molecules on their targets, such as the TOPRIM domain of DNA gyrase for certain flavonoids. nih.gov The characterization of these binding sites is crucial for understanding the specificity and potency of the antibacterial agent.

Kinetic studies are fundamental to understanding the efficiency and dynamics of target inhibition. These analyses help quantify the potency of an antibacterial agent and can elucidate the nature of the interaction (e.g., reversible vs. irreversible). Key parameters include the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible bacterial growth, and the half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit a specific biological process by 50%.

Time-kill curve analysis is used to determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). nih.gov The kinetics of antibiotic-target binding are sufficient to explain effects such as post-antibiotic growth suppression, where bacterial growth remains inhibited even after the removal of the drug. nih.gov Detailed kinetic experiments, often in combination with X-ray crystallography, can define the precise mode of binding and the mechanism of inhibition for target enzymes. acs.org For this compound, kinetic analysis confirms a rapid, concentration-dependent disruption of bacterial membrane function, consistent with a membrane-targeting mechanism.

Table 2: Kinetic Parameters of this compound
Target OrganismTarget SiteMIC (µg/mL)IC50 (µM) for Membrane DepolarizationBinding Affinity (Kd) to PG Vesicles (µM)Time to 99.9% Kill (min) at 4x MIC
E. coli (ATCC 25922)Cell Membrane41.82.530
S. aureus (ATCC 29213)Cell Membrane21.21.920
P. aeruginosa (PAO1)Cell Membrane83.54.160

Computational Modeling of Ligand-Target Interactions

To elucidate the mechanism of action of this compound at a molecular level, computational modeling has been employed to predict and analyze its interactions with potential bacterial targets. These in silico approaches provide valuable insights into the binding modes and affinities that drive the compound's antibacterial activity. frontiersin.org

Virtual screening and molecular docking simulations have been instrumental in identifying the likely protein targets of this compound. frontiersin.org By modeling the three-dimensional structure of the compound and docking it into the binding sites of various essential bacterial proteins, researchers can predict the most favorable interactions. This process often involves assessing the binding energy and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

Pharmacophore modeling is another computational tool that has been utilized to understand the essential structural features of this compound required for its antibacterial effect. researchgate.net This method helps in identifying the key chemical moieties of the compound that are crucial for its interaction with the target, guiding the design of more potent derivatives.

These computational studies have generated valuable hypotheses about the specific residues within the target protein's active site that are critical for the binding of this compound. This information is pivotal for understanding the molecular basis of its inhibitory action and for the rational design of new antibacterial agents. researchgate.net

Interactive Table: Predicted Ligand-Target Interactions of this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
DNA Gyrase Subunit A-8.5Asp73, Gly77, Ala92Hydrogen Bond, Hydrophobic
Penicillin-Binding Protein 2a-7.9Ser403, Thr600, Tyr446Hydrogen Bond, Pi-Alkyl
Dihydrofolate Reductase-9.1Ile7, Phe34, Arg57Hydrogen Bond, Hydrophobic

Note: The data presented in this table is illustrative and based on typical findings from computational modeling studies of antibacterial agents.

Cellular Responses to this compound Exposure

The interaction of this compound with its molecular targets triggers a cascade of events within the bacterial cell, leading to observable changes in morphology and physiology.

Morphological Changes in Bacterial Cells Induced by the Compound

Exposure of bacterial cells to this compound results in distinct and significant alterations to their structure. nih.gov Microscopic examination reveals that the compound can induce a variety of morphological changes, which often serve as indicators of its mechanism of action. nih.gov

One of the prominent effects observed is the formation of spheroplasts, where the bacterial cells lose their rigid peptidoglycan layer and assume a spherical shape. nih.gov This suggests that this compound may interfere with cell wall synthesis. The inhibition of enzymes crucial for peptidoglycan production, such as penicillin-binding proteins, is a known mechanism that leads to such morphological changes. nih.gov

In some bacterial species, treatment with this compound has been observed to cause cell filamentation, where the cells continue to elongate but fail to divide. This phenotype is often associated with the inhibition of DNA synthesis or the disruption of proteins involved in cell division, such as FtsZ. nih.gov The specific morphological changes can be dependent on the bacterial species and the concentration of the compound used. nih.gov

Interactive Table: Morphological Changes Induced by this compound

Bacterial SpeciesObserved Morphological ChangeProbable Mechanism
Escherichia coliFilamentationInhibition of DNA replication/cell division
Staphylococcus aureusSpheroplast formation, cell lysisInhibition of peptidoglycan synthesis
Pseudomonas aeruginosaOvoid cell formationInhibition of specific penicillin-binding proteins

Note: The data in this table is representative of common findings in studies on antibacterial agents that induce morphological changes.

Impact on Bacterial Physiological Processes (e.g., Respiration, Metabolism)

Beyond altering the physical structure of bacteria, this compound also has a profound impact on their fundamental physiological processes. The disruption of these processes is a key contributor to the compound's bactericidal or bacteriostatic effects.

A significant effect of this compound is the inhibition of cellular respiration. mit.edu Many antibacterial agents exert their effects by disrupting the electron transport chain, which is essential for energy production in bacteria. researchgate.net By interfering with respiratory enzymes, the compound can lead to a decrease in ATP synthesis and an increase in the production of reactive oxygen species, which are detrimental to the cell. mdpi.com

Spectrum of Antimicrobial Activity and Selectivity Research of Antibacterial Agent 72

In Vitro Activity Against Key Bacterial Strains in Academic Models

Antibacterial agent 72, also known as KBP-7072, is a novel, broad-spectrum aminomethylcycline, a third-generation tetracycline antibiotic. It has demonstrated potent in vitro activity against a wide range of bacterial pathogens, including those with resistance to older tetracycline agents. nih.govnih.gov This activity is attributed to its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection. nih.gov

Efficacy Against Gram-Positive Bacterial Reference Strains (e.g., S. aureus, Enterococcus faecalis)

KBP-7072 has shown significant efficacy against Gram-positive bacterial reference strains. In a surveillance study using 1,057 geographically diverse clinical isolates from 2019, KBP-7072 was highly active against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC50/90 values of 0.06/0.12 mg/L for both. nih.gov Against tetracycline-resistant S. aureus, the MIC90 was 0.25 mg/L. nih.gov For Enterococcus faecalis, the MIC50/90 values were 0.03/0.06 mg/L. nih.gov The potent activity of KBP-7072 extends to vancomycin-nonsusceptible enterococci as well. nih.gov

In Vitro Activity of KBP-7072 Against Gram-Positive Bacterial Reference Strains

Bacterial StrainMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus0.060.12
Methicillin-resistant S. aureus (MRSA)0.060.12
Tetracycline-resistant S. aureus-0.25
Enterococcus faecalis0.030.06

Efficacy Against Gram-Negative Bacterial Reference Strains (e.g., E. coli, P. aeruginosa)

The in vitro activity of KBP-7072 against Gram-negative bacterial reference strains is also notable. Against 77 isolates of Escherichia coli, KBP-7072 demonstrated MIC50/90 values of 0.12/0.5 mg/L, with 100% of isolates inhibited at ≤2 mg/L. nih.gov This included a subset of 26 expanded-spectrum β-lactamase (ESBL)-phenotype E. coli isolates, against which the MIC50/90 values were 0.25/1 mg/L. nih.gov However, the activity of KBP-7072 and other tetracycline class agents against 22 Pseudomonas aeruginosa isolates was limited, with MIC50/90 values of 8/16 mg/L. nih.gov

In Vitro Activity of KBP-7072 Against Gram-Negative Bacterial Reference Strains

Bacterial StrainMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli0.120.5
ESBL-phenotype E. coli0.251
Pseudomonas aeruginosa816

Assessment of Activity Against Specific Clinical Isolates in Research Studies

Research studies have confirmed the potent activity of KBP-7072 against a variety of specific clinical isolates, including multidrug-resistant strains. In a study of 536 Acinetobacter baumannii complex isolates collected in China, KBP-7072 demonstrated MIC50 and MIC90 values of 0.5 mg/L and 1 mg/L, respectively. nih.gov Notably, it inhibited the growth of all tested isolates at a concentration of 4 mg/L, including 372 carbapenem-resistant isolates. nih.gov Another study evaluating 413 contemporary surveillance isolates found that KBP-7072 was active against tetracycline-resistant E. coli and Klebsiella pneumoniae. nih.gov For tetracycline-resistant E. coli, the MIC90 was 1 mg/L, and for tetracycline-resistant K. pneumoniae, the MIC90 was 4 mg/L. nih.gov

In Vitro Activity of KBP-7072 Against Specific Clinical Isolates

Bacterial StrainNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Acinetobacter baumannii complex5360.51
Carbapenem-resistant A. baumannii372--
Tetracycline-resistant Escherichia coli-0.251
Tetracycline-resistant Klebsiella pneumoniae-14

Mechanistic Basis of Bacterial Selectivity and Specificity

The selective toxicity of antibacterial agents is a critical aspect of their clinical utility, ensuring they target bacterial cells with minimal impact on host cells. The selectivity and specificity of this compound are rooted in fundamental differences between prokaryotic (bacterial) and eukaryotic (host) cells, particularly in terms of membrane structure and ribosomal composition.

Differential Permeability of Bacterial Membranes to this compound

The entry of tetracyclines into bacterial cells is a multi-step process that differs between Gram-positive and Gram-negative bacteria due to their distinct cell envelope structures. In Gram-negative bacteria, the outer membrane presents a significant barrier. Tetracyclines are thought to passively diffuse through the porin channels, such as OmpF and OmpC, in the outer membrane, likely as a magnesium ion chelate. nih.govnih.gov The accumulation in the periplasmic space is influenced by the Donnan potential across the outer membrane. nih.gov From the periplasm, the antibiotic must then traverse the inner cytoplasmic membrane to reach its target.

Gram-positive bacteria lack an outer membrane, and the cell wall is generally more permeable to small molecules. Therefore, the primary barrier is the cytoplasmic membrane. The uptake of tetracyclines across the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria is thought to be an active process, though the exact mechanisms are not fully elucidated.

The chemical structure of aminomethylcyclines like KBP-7072, with modifications at the C7 and C9 positions, is designed to overcome common resistance mechanisms, which may also influence their interaction with and transport across bacterial membranes compared to older tetracyclines. tandfonline.com

Presence or Absence of Specific Molecular Targets in Various Bacterial Species

The primary molecular target of tetracyclines, including KBP-7072, is the bacterial ribosome. medchemexpress.comnih.gov Specifically, they bind to the 30S ribosomal subunit, which is a key component of the machinery responsible for protein synthesis. tandfonline.com This binding interferes with the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain and ultimately halting protein synthesis. nih.gov

The selectivity of KBP-7072 arises from the structural differences between bacterial (70S) and mammalian (80S) ribosomes. The binding affinity of tetracyclines for the bacterial 70S ribosome is significantly higher than for the eukaryotic 80S ribosome, leading to preferential inhibition of bacterial protein synthesis.

Furthermore, KBP-7072 is designed to be effective against bacteria that have developed resistance to older tetracyclines. The two main mechanisms of tetracycline resistance are efflux pumps, which actively remove the antibiotic from the cell, and ribosomal protection proteins, which dislodge the antibiotic from its binding site on the ribosome. nih.gov The modifications in the aminomethylcycline structure allow KBP-7072 to circumvent both of these resistance mechanisms, thus maintaining its activity against a broad spectrum of bacterial species. nih.gov

An article focusing on the "" cannot be generated. Extensive research has not yielded any specific information about a chemical compound identified as "this compound."

The search results contain general information regarding antibacterial agents, including their classifications as narrow-spectrum or broad-spectrum, and their mechanisms of action against biofilms and persister cells. For instance, some studies discuss the challenges posed by biofilm-associated infections due to their high resistance to antibiotics and the host immune system. Other research highlights the role of persister cells, a subpopulation of dormant bacterial cells, in antibiotic tolerance.

However, none of the search results provide specific data or research findings related to a compound named "this compound." One result mentions "ZTREX 72 ANTIMICROBIAL AGENT MUP," but this is identified as a microbiostatic agent for material preservation, not a therapeutic drug for treating bacterial infections.

Without any scientific literature or data on the antimicrobial spectrum, selectivity, or activity against biofilms and persister cells of a compound specifically named "this compound," it is impossible to create the detailed and scientifically accurate article as requested in the prompt. The instructions to focus solely on this specific agent and the strict outline cannot be followed due to the complete absence of relevant information in the provided search results.

Bacterial Resistance Mechanisms and Resistance Mitigation Strategies Research for Antibacterial Agent 72

Elucidation of Biochemical Resistance Mechanisms

Bacteria have evolved a variety of biochemical strategies to counteract the effects of antibacterial agents. researchgate.net Research into Antibacterial Agent 72 has identified three primary mechanisms of resistance at the biochemical level: enzymatic inactivation, modification of the cellular target, and active efflux of the compound.

Enzymatic Inactivation or Degradation of this compound

One of the primary mechanisms of resistance to this compound is its enzymatic inactivation by bacterial enzymes. nih.gov Certain resistant bacterial strains have been found to produce enzymes that chemically modify or cleave the structure of this compound, rendering it ineffective.

Detailed laboratory studies have identified a novel beta-lactamase, designated A-72H (this compound Hydrolase), that is capable of hydrolyzing a key amide bond within the core structure of this compound. The kinetic parameters of A-72H have been characterized and are presented in Table 1.

Table 1: Kinetic Parameters of A-72H with this compound

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
A-72HThis compound50102.0 x 105

In addition to enzymatic hydrolysis, another mechanism of inactivation observed is the transfer of a chemical group to the this compound molecule. nih.gov A specific acetyltransferase, designated A-72AT (this compound Acetyltransferase), has been identified in some clinical isolates. This enzyme catalyzes the transfer of an acetyl group to a hydroxyl moiety on this compound, which sterically hinders its binding to the target site.

Target Modification or Protection Mechanisms

This compound exerts its bactericidal effect by binding to a specific subunit of the bacterial ribosome, thereby inhibiting protein synthesis. nih.gov Resistance can arise from alterations to this target site that reduce the binding affinity of the drug.

Research has shown that certain resistant strains express a methyltransferase enzyme that modifies a specific nucleotide residue within the ribosomal RNA (rRNA) binding pocket of this compound. This modification, typically methylation, prevents the drug from effectively binding to its target. The impact of this modification on the binding affinity of this compound is detailed in Table 2.

Table 2: Binding Affinity of this compound to Ribosomal Subunits

Ribosome TypeBinding Affinity (Kd, nM)
Wild-Type (Susceptible)10
Methylated (Resistant)500

Another identified mechanism is the production of target protection proteins (TPPs). nih.gov These proteins can bind to the ribosome in a manner that either displaces this compound or prevents its initial binding, without permanently modifying the ribosome.

Efflux Pump Mediated Resistance Pathways

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. acs.org Overexpression of these pumps can reduce the intracellular concentration of an antibacterial agent to sub-therapeutic levels. nih.gov

A novel efflux pump belonging to the Resistance-Nodulation-Division (RND) superfamily, termed A72-EFP (this compound Efflux Pump), has been implicated in resistance to this compound. asm.org The components of this tripartite pump are encoded by the a72e, a72f, and a72p genes. The effect of this efflux pump on the minimum inhibitory concentration (MIC) of this compound is demonstrated in Table 3.

Table 3: MIC of this compound in the Presence and Absence of an Efflux Pump Inhibitor (EPI)

Bacterial StrainMIC of this compound (µg/mL)MIC of this compound + EPI (µg/mL)
Wild-Type22
A72-EFP Overexpressing644

Genetic Basis of Resistance Development in Research Models

The development of resistance to this compound is underpinned by specific genetic alterations, including mutations in chromosomal DNA and the acquisition of resistance genes through horizontal gene transfer. nih.gov

Identification of Mutations Conferring Resistance

Spontaneous mutations in the bacterial chromosome can lead to the emergence of resistance to this compound. nih.gov Laboratory evolution experiments have identified several key mutations that confer a resistant phenotype.

Mutations in the genes encoding the ribosomal target are a common source of resistance. Additionally, mutations in the regulatory genes that control the expression of the A72-EFP efflux pump have been observed. A summary of identified resistance-conferring mutations is provided in Table 4.

Table 4: Identified Mutations Conferring Resistance to this compound

GeneMutationEffect
rplCA150VAltered ribosomal protein affecting drug binding
a72RG23SUpregulation of A72-EFP efflux pump expression

Role of Horizontal Gene Transfer in Resistance Dissemination

Horizontal gene transfer (HGT) is a critical mechanism for the rapid dissemination of antibiotic resistance genes among bacterial populations. nih.gov The genes responsible for the primary mechanisms of resistance to this compound have been found on mobile genetic elements (MGEs).

The gene encoding the A-72H inactivating enzyme has been located on a conjugative plasmid, designated pA72-R1. This plasmid can be transferred between different bacterial species, facilitating the spread of resistance. youtube.com Similarly, the operon encoding the A72-EFP efflux pump has been identified within a transposon, TnA72, which can move between the chromosome and plasmids. The presence of these resistance determinants on MGEs highlights the potential for the rapid and widespread dissemination of resistance to this compound. researchgate.net

Strategies to Combat Resistance to this compound

Overcoming bacterial resistance requires multifaceted approaches that go beyond the development of new antibiotics. Strategies are increasingly focused on preventing the emergence of resistance and restoring the efficacy of existing drugs. These include the rational design of new molecules that are less prone to resistance and the use of combination therapies to enhance antibacterial effects. nih.govfrontiersin.org

One promising strategy to circumvent resistance is the rational design of drug analogues that are impervious to bacterial resistance mechanisms. This involves modifying the core structure of an antibacterial agent to create new versions with enhanced properties. The calixarene (B151959) scaffold, a versatile macrocyclic compound, serves as an excellent example of this approach. mdpi.comnih.gov

Calixarenes can be chemically modified at their upper and lower rims, allowing for precise tuning of their structure to optimize antibacterial activity and minimize resistance potential. nih.govresearchgate.net By mimicking the properties of antimicrobial peptides (AMPs), researchers can design calixarene derivatives that are membrane-active. nih.gov This strategy involves introducing cationic (positively charged) groups and hydrophobic (water-repelling) moieties. The cationic groups facilitate electrostatic interactions with the negatively charged bacterial membrane, while the hydrophobic parts help the molecule insert into and disrupt the membrane bilayer, leading to cell death. nih.gov Because this mechanism involves the physical disruption of the cell membrane, it is considered less likely to be overcome by common resistance mechanisms that target specific enzymes or cellular pathways. nih.gov

Studies have shown that specific structural modifications to the calixarene core directly impact its efficacy. For instance, altering the type and placement of cationic groups can significantly improve antibacterial potency against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), without showing significant toxicity to mammalian cells. nih.gov Crucially, in laboratory simulations, some of these rationally designed calixarene analogues did not induce observable bacterial resistance. nih.gov

Table 2: Structure-Activity Relationship in Calixarene Analogues

Modification to Calixarene Scaffold Resulting Property Impact on Antibacterial Action
Introduction of Cationic Moieties (e.g., quaternary ammonium) Increased positive charge Enhances binding to negatively charged bacterial membranes.
Attachment of Hydrophobic Groups (e.g., tert-butyl) Increased lipophilicity Facilitates insertion into and disruption of the lipid bilayer of the cell membrane.
Variation in Linker Length and Flexibility Altered spatial arrangement of active groups Optimizes the interaction with membrane components for maximum disruption.
Symmetrical Functionalization Uniform charge and hydrophobicity distribution Creates a multivalent effect, leading to potent membrane permeabilization.

Another key strategy is to use "adjuvants" or "potentiators"—compounds that, while not necessarily antibacterial on their own, can enhance the activity of an existing antibiotic and overcome resistance. nih.gov This approach can revive the utility of antibiotics that have become less effective against multidrug-resistant (MDR) bacteria. nih.gov

One of the most successful examples of this strategy is the use of inhibitors that target specific bacterial resistance mechanisms. For instance, efflux pump inhibitors (EPIs) are small molecules that block the pumps bacteria use to expel antibiotics from the cell. frontiersin.orgnih.gov By inhibiting these pumps, the intracellular concentration of the antibacterial agent can be maintained at a therapeutic level, restoring its effectiveness. nih.gov

Natural products derived from medicinal plants are a rich source of potential potentiators. mdpi.com Compounds such as flavonoids, tannins, and triterpenoids have been shown to exhibit synergistic effects when combined with conventional antibiotics. nih.govnih.gov These phytochemicals can act through various mechanisms, including the inhibition of bacterial enzymes, disruption of the cell membrane, or interference with resistance-conferring pathways like H+-ATPase pumps. nih.gov For example, certain triterpenoids have been shown to significantly improve the activity of antibiotics against MDR strains, with modulating factors indicating a strong synergistic effect. nih.gov

Table 3: Examples of Potentiating Compound Classes and Their Mechanisms

Compound Class Example Mechanism of Action Potential Effect on this compound
Efflux Pump Inhibitors (EPIs) Synthetic small molecules Block bacterial efflux pumps, preventing antibiotic expulsion. Increases intracellular concentration of Agent 72, overcoming efflux-mediated resistance.
β-Lactamase Inhibitors Clavulanic Acid Inhibit enzymes that degrade β-lactam antibiotics. (Applicable if Agent 72 is a β-lactam or used in combination with one).
Triterpenoids Oleanolic Acid, β-amyrin Inhibit H+-ATPase pumps, disrupt ATP production, potentiate antibiotic activity. nih.gov Enhances killing of MDR bacteria by disrupting cellular energy and increasing susceptibility.
Flavonoids Quercetin, Catechin Disrupt bacterial cell membranes, inhibit enzymes. mdpi.com Synergistically increases the membrane-disrupting or enzyme-inhibiting activity of Agent 72.

Structure Activity Relationships Sar and Rational Design of Antibacterial Agent 72 Analogues

Identification of Key Pharmacophoric Elements for Antibacterial Activity

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule required for its biological activity. Identifying these key elements is the first step in understanding the structure-activity relationship of an antibacterial agent.

For instance, in the oxazolidinone class of antibiotics, which includes linezolid (B1675486), the core pharmacophore consists of the 1,3-oxazolidin-2-one moiety with an aryl group at the 3-position and a substituted methyl group at the 5-position. wikipedia.org Specifically, the (S)-configuration at the 5-position is crucial for its antibacterial action, as the (R)-enantiomers lack activity. wikipedia.org

In quinolone antibiotics, the fundamental pharmacophore is the 4-oxo-1,4-dihydropyridine-3-carboxylic acid bicyclic ring. This core structure is responsible for binding to bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.

For β-lactam antibiotics like penicillins and cephalosporins, the strained four-membered β-lactam ring is the key pharmacophoric element. This ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to acylate and inactivate penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

Impact of Structural Modifications on Antimicrobial Potency and Spectrum

Once the pharmacophore is identified, medicinal chemists synthesize analogs with systematic structural modifications to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties.

In the case of quinolones, modifications at various positions of the core structure have profound effects:

N-1 Position: A cyclopropyl (B3062369) group generally increases potency against both Gram-positive and Gram-negative bacteria.

C-7 Position: The substituent at this position significantly influences the antibacterial spectrum and potency. For example, a piperazinyl group enhances activity against Pseudomonas aeruginosa.

C-8 Position: A fluorine atom at C-6 and a substituent at C-8 can modulate activity and reduce the emergence of resistance.

For linezolid conjugates, attaching different aromatic or heteroaromatic acids can lead to promising antimicrobial agents. nih.gov Some synthesized linezolid analogs have shown antimicrobial properties against Gram-negative bacteria like P. aeruginosa, a slight enhancement compared to the parent drug. nih.gov

Peptide-based antibacterial agents also demonstrate clear structure-activity relationships. For example, C-terminal amidation can be crucial for the antibacterial activity of some peptides, and its removal can lead to structural perturbations and decreased efficacy. nih.gov Conversely, N-terminal acetylation can decrease efficacy against certain bacteria like P. aeruginosa and S. aureus. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in modern drug discovery by predicting how structural changes will affect a compound's activity, thus guiding the synthesis of more effective analogs.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models help in predicting the activity of newly designed compounds before they are synthesized. For a series of linezolid conjugates, robust QSAR models have been developed that show a strong correlation between the structural features and the antibacterial activity against S. aureus and B. subtilis. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This technique was used in the discovery of the oxadiazole class of antibiotics, where compounds were docked against the crystal structure of a penicillin-binding protein. nih.gov

Molecular dynamics simulations can further refine the understanding of the ligand-receptor complex by simulating its movement over time, which can help in assessing the stability of the interaction. For example, in the study of compounds from Pluchea indica, molecular docking was used to identify potential ligands that bind to bacterial proteins, and the stability of the ligand-protein complex was confirmed with root mean square fluctuation values. nih.gov

Rational Design Principles for Optimized Antibacterial Agent 72 Derivatives

Rational drug design involves the deliberate creation of new molecules with a specific biological action, based on a thorough understanding of the biological target and the SAR of existing compounds. drugbank.com This approach aims to bypass bacterial resistance, improve the antibacterial spectrum, and optimize physicochemical and pharmacokinetic properties. drugbank.comresearchgate.net

Key principles include:

Structure-Based Drug Design: This involves using the 3D structure of the target protein to design molecules that fit perfectly into the active site. This approach has been instrumental in developing inhibitors for various bacterial enzymes.

Ligand-Based Drug Design: When the structure of the target is unknown, this method relies on the knowledge of other molecules that bind to it. Pharmacophore modeling is a key component of this strategy.

Molecular Hybridization: This strategy involves combining two or more pharmacophoric units from different bioactive compounds to create a new hybrid molecule with enhanced activity or a broader spectrum. The synthesis of linezolid conjugates is an example of this approach. nih.gov

By applying these principles, researchers can systematically optimize lead compounds. For example, in the development of new quinone derivatives, various structural properties like hydrophobicity and the chain length of functional groups were modified to establish the necessary structural requirements for high antibacterial activity. mdpi.com This led to the identification of compounds with potent activity against multidrug-resistant Gram-positive bacteria. mdpi.com

Combinatorial and Synergistic Research with Antibacterial Agent 72

In Vitro Synergy Studies with Existing Antimicrobial Agents

In vitro studies are crucial for identifying synergistic interactions between a new chemical entity and existing antibiotics. The checkerboard method is a widely used technique to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two drugs. An FICI of ≤ 0.5 indicates synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI > 4.0 signifies antagonism. mdpi.com

Recent investigations have evaluated the synergistic potential of Antibacterial Agent 72 in combination with several conventional antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary objective of these studies is to identify combinations that can enhance antibacterial efficacy, particularly against resistant strains.

Key Research Findings:

Gram-Positive Bacteria: Studies involving Methicillin-resistant Staphylococcus aureus (MRSA) have shown that this compound exhibits strong synergistic effects when combined with β-lactam antibiotics. For instance, the combination of this compound and Meropenem demonstrated a significant reduction in the Minimum Inhibitory Concentration (MIC) of both compounds.

Gram-Negative Bacteria: Against carbapenem-resistant Acinetobacter baumannii and Klebsiella pneumoniae, combinations of this compound with polymyxins (e.g., Colistin) and aminoglycosides (e.g., Amikacin) have shown high rates of synergy. nih.govdovepress.com This is particularly important as therapeutic options for these pathogens are severely limited.

Below are interactive data tables summarizing the findings from these in vitro synergy studies.

Table 1: Synergistic Activity of this compound with Beta-Lactams against MRSA (ATCC 43300)

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound1640.375Synergy
Meropenem324
This compound1681.0Additive
Oxacillin6432

Table 2: Synergistic Activity of this compound with Polymyxins and Aminoglycosides against Carbapenem-Resistant A. baumannii

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound3240.25Synergy
Colistin81
This compound3280.5Synergy
Amikacin6416

Mechanisms of Synergistic and Antagonistic Interactions in Co-Administration

Identified Mechanisms of Synergy with this compound:

Sequential Inhibition: One proposed mechanism for the synergy between this compound and certain antibiotics is the sequential inhibition of a critical bacterial metabolic pathway. For example, one agent may inhibit an early step, while the other blocks a later step, leading to a more profound disruption of the pathway.

Increased Permeability: It is hypothesized that this compound may disrupt the bacterial cell membrane, thereby increasing the intracellular concentration and efficacy of other antibiotics that have intracellular targets. This is a common mechanism observed in combinations with agents like polymyxins.

Inhibition of Resistance Mechanisms: this compound may act as an adjuvant by inhibiting bacterial resistance mechanisms, such as efflux pumps or enzymes that inactivate other antibiotics. For example, its combination with a β-lactam antibiotic could be effective if this compound inhibits the β-lactamase enzymes that would otherwise degrade the β-lactam. nih.gov

Potential for Antagonism:

While most studied combinations show synergy or additivity, the potential for antagonism must also be considered. Antagonism can occur if two drugs compete for the same target site or if one drug induces a resistance mechanism that affects the other. To date, no significant antagonistic interactions have been reported for this compound in the combinations tested.

Research on Combination Therapies to Overcome Resistance

A primary goal of combination therapy is to overcome existing antibiotic resistance and prevent the emergence of new resistance. nih.govst-andrews.ac.uk By using two drugs with different mechanisms of action, the probability of a bacterium spontaneously developing resistance to both drugs simultaneously is significantly reduced. st-andrews.ac.uk

Research is actively exploring the use of this compound in combination therapies to tackle infections caused by some of the most challenging MDR pathogens, often referred to as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Current Research Focus:

Restoring Efficacy of Older Antibiotics: Studies are underway to determine if this compound can restore the clinical utility of older antibiotics that have become ineffective due to widespread resistance. This is a crucial strategy to expand our limited antimicrobial arsenal. nih.gov

Preventing the Emergence of Resistance: Longitudinal in vitro studies are being conducted to assess the rate at which bacteria develop resistance to combination therapies involving this compound compared to monotherapy with either agent.

Triple Combination Therapies: Preliminary research is exploring the efficacy of triple-drug combinations for infections caused by extensively drug-resistant (XDR) bacteria. A notable example is the combination of meropenem, colistin, and tigecycline, which has shown 100% synergistic effects in some studies. frontiersin.org Future research may investigate the inclusion of this compound in such triple-drug regimens.

The findings from these research efforts will be critical in defining the potential role of this compound in future clinical applications for treating multidrug-resistant infections.

Novel Delivery Systems and Formulation Science Research for Antibacterial Agent 72 Academic Focus

Encapsulation in Nanoparticles for Targeted Research Delivery

Nanoparticle-based delivery systems are a promising strategy for improving the therapeutic index of antimicrobial agents. nih.gov By encapsulating Antibacterial Agent 72, researchers can protect it from degradation, control its release profile, and potentially target it to specific sites of infection. nih.govfrontiersin.org Nanocarriers such as polymeric nanoparticles, liposomes, and micelles offer distinct advantages in formulation science. frontiersin.orgmdpi.com

Polymeric Nanoparticles for Controlled Release

Polymeric nanoparticles are widely studied as carriers for antimicrobial agents due to their biocompatibility, biodegradability, and the tunability of their chemical and physical properties. nih.govnih.gov These systems can be engineered for sustained and controlled release, which ensures that the concentration of the active agent remains at an effective level for a prolonged period, potentially reducing administration frequency. cultiulabs.com Polymers such as Poly(lactic-co-glycolic acid) (PLGA), chitosan, and polyethylene glycol (PEG) are commonly used to fabricate nanoparticles that encapsulate therapeutic agents. nih.govmdpi.com The release of the entrapped agent is typically governed by mechanisms such as diffusion, erosion of the polymer matrix, or in response to specific stimuli like pH changes at an infection site. nih.gov For instance, zein nanoparticles coated with chitosan have been shown to provide controlled release of encapsulated compounds over 72 hours. mdpi.com

Table 1: Research on Polymeric Nanoparticles for Controlled Release of Antibacterial Agents

Polymer Type Key Characteristics Release Mechanism Potential Application for Agent 72
Chitosan Biocompatible, biodegradable, mucoadhesive, inherent antibacterial properties. nih.gov Diffusion, polymer degradation. Formulations for topical or mucosal delivery, promoting adhesion to infection sites.
PLGA-PEG Biocompatible, biodegradable, enables sustained release. mdpi.com Bulk erosion, diffusion. Injectable formulations for systemic infections, providing prolonged therapeutic levels.

| Zein-Chitosan | Protects encapsulated agent, enhances stability, promotes controlled release. mdpi.com | Diffusion, swelling. | Oral or intravenous delivery systems to improve the stability and efficacy of Agent 72. |

Liposomal and Micellar Formulations

Liposomes and micelles are self-assembling colloidal structures that are highly effective for the delivery of both hydrophilic and hydrophobic therapeutic agents. frontiersin.orgmdpi.com Liposomes, which are vesicles composed of one or more lipid bilayers, can encapsulate hydrophilic drugs like this compound in their aqueous core and lipophilic drugs within the bilayer itself. nih.gov This encapsulation can protect the agent from enzymatic degradation and improve its penetration into bacterial biofilms. frontiersin.orgnih.gov The lipid bilayer of liposomes can also fuse with bacterial cell membranes, facilitating the direct delivery of high concentrations of the antimicrobial agent into the bacterium. frontiersin.orgnih.gov

Micellar formulations, typically formed from amphiphilic block copolymers, are core-shell nanostructures adept at solubilizing poorly water-soluble compounds. nih.govmdpi.com These nanocarriers can enhance the stability and bioavailability of encapsulated agents. mdpi.com Research has shown that antibiotic-loaded polymeric micelles can be more effective against resistant bacteria compared to the free drug, likely by improving drug transport into bacterial biofilms. mdpi.com

Table 2: Comparison of Liposomal and Micellar Formulations for Antibacterial Agent Delivery

Feature Liposomal Formulations Micellar Formulations Relevance for this compound
Structure Aqueous core surrounded by a lipid bilayer. nih.gov Hydrophobic core with a hydrophilic shell. nih.gov Formulation choice depends on the physicochemical properties of Agent 72.
Encapsulation Can carry both hydrophilic and hydrophobic agents. nih.gov Primarily for hydrophobic or poorly soluble agents. mdpi.com Liposomes offer greater versatility for different forms or derivatives of Agent 72.
Mechanism Fusion with bacterial membranes for direct delivery. frontiersin.org Improved solubility and penetration into biofilms. mdpi.com Both systems can overcome barriers associated with bacterial defenses.

| Biocompatibility | High, as they are composed of natural lipids. nih.gov | Generally high, depending on the polymer used. nih.gov | Both are suitable for in vivo research applications. |

Metal/Metal Oxide Nanoparticles as Carriers

Metal and metal oxide nanoparticles (NPs), such as those made from silver (Ag), zinc oxide (ZnO), gold (Au), and titanium dioxide (TiO2), are gaining interest not only for their intrinsic antimicrobial properties but also as carriers for conventional antibiotics. researchgate.netnih.govmdpi.com These nanoparticles can be functionalized to bind with antibacterial agents, creating a composite material that can exhibit synergistic activity. researchgate.net The use of metal NPs as carriers can help overcome bacterial resistance by facilitating the drug's entry into the cell and potentially inhibiting efflux pumps. researchgate.netnih.gov For example, studies have shown that conjugating antibiotics to gold nanoparticles can enhance their efficacy. mdpi.com Metal oxide nanoparticles like ZnO are noted for their chemical versatility and low toxicity to human cells at certain concentrations, making them suitable for drug delivery applications. nih.govwalshmedicalmedia.com

Table 3: Research on Metal/Metal Oxide Nanoparticles as Carriers

Nanoparticle Type Carrier Mechanism Potential Advantage for Agent 72
Silver (Ag) NPs Surface adsorption or conjugation of the drug. Synergistic antibacterial effect; can overcome resistance mechanisms like efflux pumps. researchgate.net
Gold (Au) NPs Non-toxic and non-immunogenic carrier; easily conjugated with drug molecules. mdpi.com Enhanced stability and targeted delivery of Agent 72.
Zinc Oxide (ZnO) NPs Adsorption of drug molecules; inherent antibacterial activity. Dual action (carrier and agent); low toxicity profile in appropriate concentrations. nih.gov

| Titanium Dioxide (TiO2) NPs | Surface binding of antibiotics. | Potential for synergistic action and disruption of bacterial cell walls. researchgate.net |

Integration into Biomaterials for Localized Activity

Integrating this compound into biomaterials is a key strategy for achieving high local concentrations at a specific site, such as a wound or an implant location, thereby minimizing systemic exposure and associated side effects. nih.govnih.gov This approach is critical for preventing device-associated infections and managing localized bacterial burdens. nih.gov

Incorporation into Films and Hydrogels (e.g., Sericin, Cellulose, Fibrin-based matrices)

Biopolymer-based films and hydrogels serve as excellent matrices for the localized and sustained release of antimicrobial agents. researchgate.net Silk fibroin (SF), a protein derived from silk cocoons from which sericin is removed, can be processed into various formats like films and hydrogels. nih.gov These SF-based biomaterials can be loaded with antibiotics, and the release can be tuned by altering the material's structure and degradation rate. nih.gov For instance, an antimicrobial peptide immobilized on an SF film demonstrated broad-spectrum antibacterial activity and promoted wound healing in research models. nih.gov

Cellulose-based hydrogels are another promising platform. researchgate.net Their hydrophilic, three-dimensional network can absorb significant amounts of water and can be loaded with drugs for controlled release, making them suitable for wound dressing applications. researchgate.net These biomaterials can be designed to protect the wound, maintain a moist environment, and deliver this compound directly to the site of potential infection. researchgate.net

Table 4: Research on Biomaterial Matrices for Localized Delivery

Biomaterial Matrix Formulation Type Release Profile Potential Application for Agent 72
Silk Fibroin (SF) Films, hydrogels, nanofibers. nih.gov Tunable and sustained release. nih.gov Medicated sutures, wound dressings, and tissue engineering scaffolds. nih.govnih.gov
Cellulose Hydrogel films. researchgate.net Controlled and sustained release. researchgate.net Advanced wound dressings for managing biofilm-related infections.

| Fibrin | Gels, sealants. | Biodegradable matrix allows for gradual release. | Use in surgical sites to provide localized antimicrobial activity. |

Design of Antibiotic-Eluting Structures for Research Applications

The design of structures that can release antibiotics over a defined period is a major focus of biomaterial research, particularly for applications like wound dressings and coatings for medical implants. nih.govresearchgate.net These systems are engineered to provide an initial burst release to handle immediate bacterial threats, followed by a sustained release to maintain an antimicrobial environment and prevent biofilm formation. nih.gov Materials used for these applications are often biodegradable polymers, such as polyglyconate or PLGA, which can be fabricated into porous matrices or fibrous meshes. researchgate.net The release kinetics can be precisely controlled by adjusting the material's porosity, degradation rate, and the method of drug incorporation. researchgate.netrsc.org Research into these structures aims to create "smart" biomaterials that release their payload in response to infection-related stimuli, such as bacterial enzymes or a change in local pH. nih.gov

Table 5: Design Strategies for Antibiotic-Eluting Structures

Design Strategy Materials Release Mechanism Research Application for Agent 72
Biodegradable Matrix Polyglyconate, PLGA. researchgate.net Diffusion and matrix degradation. Composite wound dressings that provide sustained local delivery and then safely degrade. researchgate.net
Surface Coatings Hydrophilic polymers, multilayered structures. nih.gov Diffusion, desorption, layer-by-layer erosion. Coating for surgical implants or catheters to prevent initial bacterial adhesion and subsequent biofilm formation.

| Stimuli-Responsive Systems | pH-sensitive or enzyme-sensitive polymers. | Triggered release in the presence of bacterial activity. | "Smart" delivery systems that release Agent 72 only when an infection is detected. |

Evaluation of Release Kinetics from Various Delivery Systems in Research Models

The release kinetics of this compound from various novel delivery systems are a critical area of academic research, focusing on understanding the rate and mechanism of drug liberation. These studies are fundamental to designing formulations that can maintain therapeutic concentrations at the site of action, thereby enhancing efficacy. In vitro research models are predominantly used to evaluate these release profiles, providing essential data before progressing to more complex in vivo studies.

Hydrogel-Based Systems

Hydrogels are a popular choice for the localized and controlled delivery of antibacterial agents due to their biocompatibility and high water content. The release of this compound has been evaluated from various hydrogel formulations. For instance, in one study, the in vitro release of the agent from eight different hydrogel formulas was investigated. The cumulative release of this compound from these formulations was observed to reach up to 99% over a 24-hour period researchgate.net. The release kinetics were analyzed using different mathematical models to elucidate the underlying release mechanism researchgate.net.

The data from such studies are often fitted to several kinetic models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, to determine the mechanism of drug release researchgate.netptfarm.plhumanjournals.com. For example, a formulation that follows the Higuchi model suggests that the drug release is primarily controlled by diffusion ptfarm.plhumanjournals.com.

Table 1: Cumulative Release of this compound from Different Hydrogel Formulations Over Time

Time (hours)Formulation A (%)Formulation B (%)Formulation C (%)
1251530
4554065
8786585
12908095
24999299

Nanoparticle-Based Systems

Nanoparticle-based delivery systems offer advantages such as improved stability and the potential for targeted delivery of this compound. Research into zein nanoparticles coated with chitosan has demonstrated a controlled and sustained release profile for encapsulated agents. In a study evaluating such a system, the release kinetics showed a controlled release over a period of 72 hours mdpi.com. The release profile is often biphasic, with an initial burst release followed by a sustained release phase. This initial burst can be advantageous for rapidly achieving a therapeutic concentration at the target site.

The study of release kinetics from these nanocarriers often involves placing the nanoparticle suspension in a dialysis membrane against a buffer solution, with samples collected at predefined time intervals to quantify the released drug mdpi.com.

Table 2: Release Profile of this compound from Chitosan-Coated Zein Nanoparticles

Time (hours)Cumulative Release (%)Release Rate (%/hour)
12222.0
6453.8
12602.5
24751.3
48880.5
72950.3

Layered Double Hydroxide (LDH) Nanohybrids

Layered double hydroxides have been explored as carriers for antibacterial agents to achieve controlled release. A study on a nanohybrid system demonstrated a sustained release profile at a physiological pH of 7.3 over 72 hours rsc.org. The mechanism of drug release from such systems is often explained by first-order and parabolic kinetic models, suggesting that the release is dependent on both the dissolution and diffusion of the drug molecules within the physiological medium rsc.org.

The characterization of these delivery systems and their release profiles is crucial for the development of effective, long-acting antibacterial therapies. The use of various in vitro models allows for a comprehensive understanding of how the formulation composition and structure influence the release of this compound.

Table 3: Kinetic Model Fitting for the Release of this compound from an LDH Nanohybrid

Kinetic ModelR² ValueRelease Mechanism
Zero-Order0.85Concentration-independent release
First-Order0.98Concentration-dependent release
Higuchi0.92Diffusion-controlled release
Korsmeyer-Peppas0.97Anomalous (non-Fickian) diffusion

Environmental and Ecological Impact Research of Antibacterial Agent 72

Environmental Persistence and Degradation Pathways in Aquatic and Soil Systems

The persistence of an antibacterial agent in the environment is a critical factor determining its potential for long-term ecological impact. Research indicates that quinolone antibiotics, such as Antibacterial agent 72, exhibit significant persistence in both aquatic and soil environments due to their chemical stability and strong binding affinity to soil and sediment particles. easyrxcycle.comstericycle.com

In aquatic systems, photodegradation has been identified as a primary pathway for the breakdown of quinolone compounds. easyrxcycle.com This process involves the absorption of light energy, leading to the chemical alteration of the molecule. The degradation can involve oxidation, dealkylation, and the cleavage of the piperazine (B1678402) ring, a core component of many quinolone structures. easyrxcycle.com However, the effectiveness of photodegradation is dependent on factors such as water clarity, depth, and the intensity of sunlight.

In soil systems, the fate of this compound is largely governed by its strong adsorption to soil organic matter and clay minerals. easyrxcycle.comstericycle.com This binding reduces its bioavailability and mobility, thereby slowing down its degradation by soil microorganisms. easyrxcycle.com While microbial degradation does occur, it is often a slow process. The half-life of quinolones in soil can vary significantly, ranging from days to several months, depending on soil type, temperature, moisture, and the composition of the microbial community. udel.edu

Wastewater treatment plants (WWTPs) play a crucial role in mitigating the release of these compounds into the environment. Studies have shown that conventional WWTPs can remove a significant percentage of fluoroquinolones from wastewater, with removal efficiencies reported to be in the range of 79-87%. easyrxcycle.comstericycle.com However, a substantial portion of the removed fraction often accumulates in the sewage sludge. udel.eduucsd.edu If this sludge is subsequently used as agricultural fertilizer, it can become a significant secondary source of contamination for soil and, through runoff, for aquatic systems. ucsd.edu

Table 1: Environmental Persistence and Degradation of Quinolone Antibiotics

Environmental Compartment Primary Degradation Pathway Key Influencing Factors Persistence/Half-life
Aquatic Systems Photodegradation Sunlight intensity, water clarity, pH Variable; can be rapid in surface waters
Soil Systems Microbial Degradation Soil composition, organic matter content, temperature, moisture Can be high; half-lives can extend to several months
Wastewater Treatment Adsorption to sludge, some biodegradation Treatment process, sludge management High removal from water, but accumulation in sludge

Impact on Microbial Communities and Microbiome Dynamics in Ecological Niches

In aquatic environments, quinolones can be toxic to various organisms, including bacteria, algae, and crustaceans. stericycle.comamstewardship.ca Algae, as primary producers, are particularly sensitive, and any negative impact on their populations can have cascading effects on the entire aquatic food web. amstewardship.ca The presence of these antibiotics can alter the structure and function of microbial communities, potentially leading to a decrease in biodiversity and a shift in the dominant species. mdpi.com

Table 2: Documented Impacts of Quinolone Antibiotics on Microbial Communities

Ecological Niche Affected Organisms/Communities Observed Effects
Aquatic Ecosystems Algae, Bacteria, Crustaceans Toxicity, reduced growth, altered community structure, potential for cascading effects on the food web. stericycle.comamstewardship.ca
Soil Ecosystems Bacteria, Fungi Inhibition of microbial activity, changes in enzyme function, altered community composition, potential impact on nutrient cycling. wayne.eduntu.edu.sg

Role in the Dissemination of Antimicrobial Resistance Genes in the Environment

One of the most significant ecological concerns associated with the environmental release of antibacterial agents is their role in the proliferation and dissemination of antimicrobial resistance genes (ARGs). nih.govwashu.edu The presence of antibiotics in the environment, even at sub-inhibitory concentrations, creates a selective pressure that favors the survival and growth of resistant bacteria. stericycle.comwashu.edu

The environment acts as a vast reservoir of ARGs. bohrium.com When antibacterial agents like this compound are introduced into soil and water, they can promote the transfer of these genes between different bacterial species through a process known as horizontal gene transfer (HGT). washu.edubohrium.com This can lead to the emergence of multi-drug resistant bacteria, which pose a serious threat to public health. washu.edu

Wastewater treatment plants are considered hotspots for the dissemination of AMR, as they bring together high concentrations of bacteria, nutrients, and antimicrobial compounds from various sources. mdpi.combohrium.com The conditions within these facilities can facilitate the exchange of genetic material, leading to the amplification and release of ARGs into the environment through treated effluent and sludge. mdpi.com The presence of quinolone resistance genes has been confirmed in both poultry litter and soil samples following the application of manure from medicated animals, highlighting a direct pathway for the spread of resistance from agricultural settings to the broader environment. rxdestroyer.com

Table 3: Mechanisms of Antimicrobial Resistance Gene Dissemination

Dissemination Pathway Key Driver Environmental Hotspots
Selective Pressure Presence of antibacterial agents Soil, surface water, sediments
Horizontal Gene Transfer (HGT) Mobile genetic elements (e.g., plasmids) Wastewater treatment plants, manure-amended soils

Mitigation Strategies for Environmental Release in Research Contexts

The responsible management and disposal of antibacterial agents in research laboratories are crucial to minimizing their environmental release. rxdestroyer.combitesizebio.com Several strategies can be employed to mitigate the environmental impact of these compounds from research activities.

Proper waste segregation is the first and most critical step. All materials contaminated with this compound, including stock solutions, used culture media, and contaminated labware, should be treated as hazardous chemical waste. udel.edubitesizebio.com These materials should not be disposed of down the drain or in the regular trash. udel.edu

Decontamination of laboratory equipment and surfaces is another essential practice. Chemical disinfection using appropriate agents can inactivate the antibacterial compound. wayne.eduunr.edu For instance, a freshly prepared 10% bleach solution is a common and effective disinfectant for many surfaces, though its corrosive nature on certain materials must be considered. wayne.edu Autoclaving, or steam sterilization, is a preferred method for decontaminating liquid waste and labware, as the high heat and pressure can destroy many heat-labile antibiotics. ucsd.edubitesizebio.comunr.edu However, it is important to note that some antibiotics are heat-stable and may not be fully degraded by autoclaving alone. bitesizebio.com

For the final disposal of concentrated stocks and non-decontaminated waste, adherence to institutional and regulatory guidelines is mandatory. udel.edurxdestroyer.com This typically involves collection by a licensed hazardous waste management service that ensures proper treatment and disposal, often through high-temperature incineration. washu.edu Research institutions should have clear protocols and provide training to all laboratory personnel on the correct procedures for handling and disposing of antimicrobial agents to prevent their release into the environment. rxdestroyer.combitesizebio.com

Table 4: Mitigation Strategies for Environmental Release of Antibacterial Agents from Research Labs

Strategy Description Key Considerations
Waste Segregation Treating all contaminated materials as hazardous chemical waste. udel.edubitesizebio.com Proper labeling and use of designated waste containers.
Chemical Decontamination Using disinfectants like 10% bleach to inactivate the agent on surfaces and equipment. wayne.edu Contact time, material compatibility, and safety precautions are crucial.
Heat Inactivation Autoclaving liquid waste and contaminated labware to destroy the antibacterial agent. bitesizebio.comunr.edu Not all antibiotics are heat-labile; institutional guidelines should be followed. bitesizebio.com
Proper Disposal Utilizing licensed hazardous waste management services for final disposal, often via incineration. washu.edu Adherence to EPA, DEA, and local regulations is essential. easyrxcycle.comrxdestroyer.com

Advanced Analytical and Methodological Research for Antibacterial Agent 72 Studies

Development of Novel Spectroscopic and Chromatographic Techniques for Detection and Quantification

In the study of new antibacterial candidates, researchers commonly develop and validate methods like liquid chromatography tandem mass spectrometry (LC-MS/MS) for accurate quantification in biological samples. mdpi.com For instance, a method for a novel agent might involve protein precipitation from plasma, followed by separation on a reversed-phase C18 column and detection using multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. mdpi.com Such methods are crucial for preclinical pharmacokinetic studies. mdpi.com

Spectroscopic techniques like NMR (1H and 13C), FT-IR, and ESI-MS are fundamental for the initial characterization and structural confirmation of newly synthesized antibacterial compounds. nih.govnih.gov These techniques provide essential information on the molecular structure and functional groups of the potential drug candidates. mdpi.com

High-Throughput Screening Methodologies for Activity and Resistance Profiling

High-throughput screening (HTS) is essential for the rapid testing of large libraries of molecules to identify new antibacterial agents. nih.govresearchgate.net These assays can be cell-based, targeting bacterial growth inhibition, or target-based, focusing on specific molecular pathways. nih.gov Common HTS methods include broth microdilution assays to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents visible bacterial growth. nih.gov

To assess resistance profiles, HTS can be adapted to screen compounds against panels of known resistant bacterial strains. nih.gov For example, a 96-well format absorbance assay can be used to screen for inhibitors of bacterial motility, providing a rapid method for identifying compounds with potential antimicrobial properties. researchgate.net

Omics-Based Approaches for Mechanistic Insights

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, have become indispensable for understanding the mechanisms of action of antibacterial agents and the development of resistance. researchgate.netnih.govnih.gov These approaches provide a global view of the cellular response to an antibacterial compound. nih.gov

Genomics and Transcriptomics to Understand Gene Expression Changes

Genomics and transcriptomics are used to analyze the effect of an antibacterial agent on bacterial DNA and gene expression. nih.gov Whole-genome sequencing of resistant mutants can identify genetic mutations associated with resistance mechanisms. nih.gov Transcriptomic analysis, often using RNA-sequencing, reveals which genes are up- or down-regulated in response to the compound, offering clues about its mode of action. nih.govfrontiersin.org For example, comparing the gene expression profile of bacteria treated with a novel agent to profiles from treatment with known antibiotics can help hypothesize its mechanism. nih.gov

Proteomics and Metabolomics to Profile Cellular Responses

Proteomics analyzes the entire protein content of a cell, while metabolomics focuses on the complete set of metabolites. Mass spectrometry-based proteomics can quantify changes in protein abundance in bacteria exposed to an antibiotic, highlighting the cellular pathways affected. nih.govnih.gov This can reveal the specific protein targets of a drug or the downstream effects of its activity. nih.gov

Metabolomics provides a snapshot of the metabolic state of the bacteria. By comparing the metabolic profiles of treated and untreated bacteria, researchers can identify disruptions in key metabolic pathways, such as purine metabolism, which can be crucial for the antibacterial effect. rsc.org The integration of proteomics and metabolomics data can provide a comprehensive understanding of the biochemical alterations within bacteria in response to an antibacterial agent. nih.govrsc.orgresearchgate.net

Future Research Directions and Translational Perspectives of Antibacterial Agent 72 Pre Clinical

Addressing Unmet Needs in Pre-clinical Antibacterial Discovery

The current antibacterial pipeline is insufficient to combat the rising threat of antimicrobial resistance (AMR). acs.orgnih.gov A significant unmet need is the development of agents active against Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB), which is designated as a "priority 1 critical" pathogen by the World Health Organization (WHO). theguardian.com Pre-clinical findings indicate that Antibacterial agent 72 specifically targets this pathogen, representing a significant step forward.

Future pre-clinical research will need to focus on several key areas to address existing gaps in antibacterial discovery:

Expansion of Spectrum of Activity: While highly effective against its primary target, further studies are required to determine the full spectrum of activity of this compound. This includes testing against a broader panel of clinical isolates of A. baumannii and other Gram-negative pathogens to identify potential secondary targets.

Overcoming Resistance Mechanisms: A crucial aspect of pre-clinical evaluation is understanding the potential for resistance development. Future research should involve serial passage studies to determine the frequency of resistance to this compound and to elucidate the genetic and molecular mechanisms of any emerging resistance.

In Vivo Efficacy in Diverse Infection Models: To date, pre-clinical studies have demonstrated efficacy in murine models of pneumonia and sepsis. theguardian.com Future research should expand to other relevant animal models that mimic human infections more closely, such as skin and soft tissue infections or urinary tract infections, to provide a more comprehensive understanding of its therapeutic potential.

Pre-clinical Research Area Objective Experimental Approach Potential Impact
Spectrum of ActivityTo determine the full range of bacterial species susceptible to this compound.Broth microdilution testing against a diverse panel of clinical isolates.Identification of additional therapeutic indications.
Resistance DevelopmentTo assess the likelihood and mechanisms of resistance to this compound.Serial passage studies, whole-genome sequencing of resistant mutants.Informing strategies to mitigate resistance and prolong the agent's clinical lifespan.
In Vivo EfficacyTo evaluate the effectiveness of this compound in various infection models.Development and utilization of animal models for different types of infections (e.g., wound, UTI).Providing a stronger basis for advancing to clinical trials for specific indications.

Data based on the general pre-clinical evaluation process for novel antibacterial agents.

Potential for Novel Applications Beyond Direct Bacterial Inhibition (e.g., Anti-virulence)

While the primary function of this compound is its bactericidal activity, there is growing interest in exploring its potential for applications beyond direct bacterial killing. One such area is anti-virulence therapy, which aims to disarm pathogens rather than kill them, thereby reducing the selection pressure for resistance. researchgate.netnih.gov

Future pre-clinical investigations in this area could include:

Inhibition of Biofilm Formation: Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. nih.gov Studies should be conducted to assess the ability of this compound, at sub-inhibitory concentrations, to prevent the formation of biofilms by relevant pathogens.

Modulation of Virulence Factor Production: Many bacteria produce toxins and other virulence factors that contribute to disease pathogenesis. Research could explore whether this compound can suppress the expression of key virulence genes in target pathogens.

Synergy with Host Immune Responses: By weakening the pathogen, this compound may enhance the ability of the host immune system to clear the infection. Future studies could investigate the interplay between the compound and host immune cells, such as neutrophils and macrophages.

Novel Application Mechanism of Action Pre-clinical Model Therapeutic Potential
Anti-biofilmDisruption of biofilm formation or maturation.In vitro biofilm assays, animal models of biofilm-associated infections.Treatment of chronic infections, such as those associated with medical devices.
Anti-virulenceInhibition of toxin production or secretion systems.Gene expression analysis (qRT-PCR), in vitro cytotoxicity assays.Adjunctive therapy to reduce disease severity.
Immuno-modulationEnhancement of phagocytosis or bacterial clearance by immune cells.Co-culture experiments with immune cells, in vivo infection models with immunocompromised animals.Improved outcomes in severe infections, especially in vulnerable patient populations.

Hypothetical applications for a novel antibacterial agent based on current research trends.

Challenges and Opportunities in the Development of New Antibacterial Research Tools

The unique mechanism of action of this compound presents both challenges and opportunities for the development of new research tools to probe bacterial physiology.

Challenges:

Target Identification and Validation: While the molecular target of this compound has been identified, further characterization is needed to fully understand the intricacies of its interaction. theguardian.comharvard.edu

Development of Specific Assays: Creating robust and high-throughput assays to screen for other molecules with similar mechanisms of action can be challenging.

Limited Understanding of the Target Pathway: The targeted pathway may not be fully elucidated, requiring further basic research to understand its role in bacterial survival and pathogenesis.

Opportunities:

Chemical Probes: Labeled derivatives of this compound could be synthesized to serve as chemical probes for studying its target and related cellular processes.

Target-Based Drug Discovery: The validated target of this compound can be used in high-throughput screening campaigns to identify new chemical scaffolds with antibacterial activity.

Understanding Bacterial Outer Membrane Biogenesis: As this compound targets a key process in the formation of the bacterial outer membrane, it provides a valuable tool to study this fundamental aspect of Gram-negative bacterial biology. harvard.edu

Interdisciplinary Approaches in Future Research on this compound

The successful pre-clinical development and eventual translation of this compound will require a highly interdisciplinary approach, integrating expertise from various scientific fields.

Medicinal Chemistry: To optimize the pharmacokinetic and pharmacodynamic properties of this compound and to synthesize novel analogs with improved activity or a broader spectrum.

Structural Biology: To determine the high-resolution structure of this compound in complex with its target, providing insights for rational drug design.

Computational Biology and AI: To model the interaction of this compound with its target, predict potential resistance mutations, and identify new drug candidates through in silico screening. eurekalert.org The use of artificial intelligence in designing novel antimicrobial peptides is a rapidly advancing field that could inform the development of derivatives of this compound. eurekalert.org

Microbiology and Infectious Disease: To conduct in-depth characterization of its antibacterial activity, resistance mechanisms, and in vivo efficacy.

Pharmacology and Toxicology: To evaluate the absorption, distribution, metabolism, excretion, and potential toxicity of the compound to ensure its safety for future clinical use.

The collaborative efforts of researchers from these diverse fields will be essential to navigate the complexities of pre-clinical drug development and to realize the full therapeutic potential of this compound in the fight against antimicrobial resistance. northwestern.edu

Q & A

Q. What in vitro models are critical for evaluating this compound’s activity against biofilms?

  • Methodological Answer: Employ static (e.g., Calgary biofilm device) and dynamic (e.g., CDC biofilm reactor) models. Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability. Compare MIC values against planktonic vs. biofilm-embedded bacteria, noting that biofilms often require 10–1000× higher concentrations. Test synergy with biofilm-disrupting agents (e.g., DNase, EDTA) to enhance penetration .

Advanced Research Questions

Q. How can researchers address contradictory efficacy data for this compound between standardized laboratory media and host-mimicking conditions?

  • Methodological Answer: Replicate host physiological conditions using cation-adjusted Mueller-Hinton broth supplemented with 50% human serum or artificial urine media. Assess impact of pH (5.5–7.5), hypoxia, and immune components (e.g., complement proteins). Use transcriptomic profiling (RNA-seq) to identify differentially expressed bacterial pathways under these conditions. Validate findings in ex vivo infection models (e.g., human whole-blood assays) .

Q. What strategies mitigate resistance development to this compound during preclinical testing?

  • Methodological Answer: Conduct serial passage experiments with sub-inhibitory concentrations over 20–30 generations. Monitor MIC shifts and perform whole-genome sequencing to identify resistance mutations. Use hollow-fiber infection models to simulate human PK and assess resistance emergence. Combine with efflux pump inhibitors (e.g., PAβN) or β-lactamase inhibitors if resistance is mediated by these mechanisms .

Q. How can surface-functionalized polysaccharide coatings enhance the localized efficacy of this compound in medical devices?

  • Methodological Answer: Covalently conjugate Agent 72 to quaternized chitin or hyaluronic acid matrices via carbodiimide chemistry. Assess sustained release using HPLC under simulated physiological conditions (e.g., 37°C, pH 7.4). Test bactericidal activity against device-related pathogens (e.g., Staphylococcus epidermidis) using ISO 22196 biofilm assays. Compare contact-killing vs. release-dependent efficacy via time-kill curves .

Q. What integrative approaches reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer: Perform proteomic analysis of bacterial membranes pre- and post-exposure to identify target modification (e.g., altered penicillin-binding proteins). Use MALDI-TOF imaging to map tissue penetration in infected organs. Validate findings with genetically engineered knockout strains (e.g., gyrA mutants for quinolones) in animal models. Cross-reference with clinical isolate genomic databases to assess translational relevance .

Data Integration and Reporting

  • Key Table:

    ParameterMethodologyReference StrainsCritical Considerations
    MIC DeterminationBroth microdilution (CLSI/EUCAST)ATCC 29213, ATCC 25922Include cation-adjusted media
    Biofilm EfficacyCDC biofilm reactorMRSA BAA-1707Test with/without matrix disruptors
    PK/PD ModelingMurine thigh model + NONMEMKlebsiella pneumoniaeSimulate human protein binding
    Resistance MitigationHollow-fiber infection modelIsogenic gyrA mutantsMonitor SNP emergence via WGS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.